Cas no 87667-61-6 (6'-(p-Hydroxybenzoyl)mussaenosidic acid)

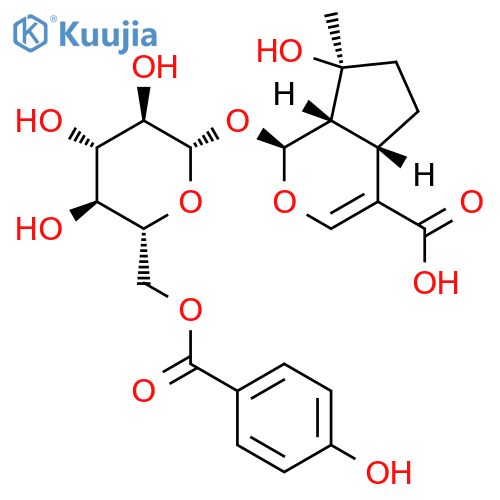

87667-61-6 structure

商品名:6'-(p-Hydroxybenzoyl)mussaenosidic acid

CAS番号:87667-61-6

MF:C23H28O12

メガワット:496.461228370667

MDL:MFCD24849338

CID:3160219

6'-(p-Hydroxybenzoyl)mussaenosidic acid 化学的及び物理的性質

名前と識別子

-

- 6'-(p-Hydroxybenzoyl)mussaenosidic acid

-

- MDL: MFCD24849338

6'-(p-Hydroxybenzoyl)mussaenosidic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H808640-1mg |

6'-(p-Hydroxybenzoyl)mussaenosidic Acid |

87667-61-6 | 1mg |

$270.00 | 2023-05-18 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00159-1MG |

6′-(p-Hydroxybenzoyl)mussaenosidic acid |

87667-61-6 | 1mg |

¥3083.71 | 2023-09-14 | ||

| TRC | H808640-10mg |

6'-(p-Hydroxybenzoyl)mussaenosidic Acid |

87667-61-6 | 10mg |

$2096.00 | 2023-05-18 |

6'-(p-Hydroxybenzoyl)mussaenosidic acid 関連文献

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

87667-61-6 (6'-(p-Hydroxybenzoyl)mussaenosidic acid) 関連製品

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬